

InChI and SMILES identifiers for 5-Chloro-6-benzoxazoline

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Compound of Interest

Compound Name: 5-Chloro-6-benzoxazoline

Cat. No.: B1415170

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An In-depth Technical Guide to the InChI and SMILES Identifiers for **5-Chloro-6-benzoxazoline**

Introduction: Defining a Molecule in the Digital Age

In the landscape of modern chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can be cumbersome or prone to ambiguity. For computational analysis, database searching, and global scientific communication, standardized, machine-readable identifiers are essential. This guide provides a detailed technical examination of two such critical identifiers—InChI and SMILES—for the compound **5-Chloro-6-benzoxazoline**, a heterocyclic molecule of interest in medicinal chemistry.

This document moves beyond a simple listing of identifiers to explore their structure, logic, and practical application. As senior application scientists and researchers, our goal is not just to use these tools, but to understand their foundations, ensuring precision in our work from synthesis to screening.

Part 1: The Foundational Identity of 5-Chloro-6-benzoxazoline

Before dissecting the line notation identifiers, we must ground our subject in its core chemical context. **5-Chloro-6-benzoxazoline** is a substituted benzoxazole, a scaffold known for its

presence in compounds with diverse biological activities.^[1] Its identity is established by a collection of standardized properties and identifiers.

Table 1: Core Chemical Properties and Identifiers^[2]

Property	Value
CAS Number	916791-64-5
Molecular Formula	C ₇ H ₅ ClN ₂ O
Molecular Weight	168.58 g/mol

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |

These foundational data points are crucial, but for computational tasks, we rely on structural identifiers that encode the molecule's topology.

Table 2: Key Structural Identifiers for **5-Chloro-6-benzoxazolamine**^[2]

Identifier Type	Value
SMILES	<chem>C1=C(C(=CC2=C1OC=N2)Cl)N</chem>
InChI	InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N |

Part 2: Deconstructing the Identifiers: From String to Structure

The power of SMILES and InChI lies in their ability to represent a complex three-dimensional object as a simple string of text, based on a set of logical rules. Understanding these rules is critical for any researcher working in cheminformatics or computational chemistry.

SMILES: A Journey Through the Molecular Graph

The Simplified Molecular-Input Line-Entry System (SMILES) encodes a molecular structure as a graph. Let's deconstruct the SMILES string for **5-Chloro-6-benzoxazamine**:

C1=C(C(=CC2=C1OC=N2)Cl)N.

- C1=C...C1...: This denotes a ring, starting with an aromatic carbon (c is often used, but C with specified double bonds is also valid). The 1 creates a closure, meaning the atom where the string terminates connects back to the first atom labeled 1.
- ...C(...): Parentheses indicate a branch from the main chain.
- ...C(=CC2=C1OC=N2): This section describes the fused ring system. The second ring is denoted by the closure 2.
- ...Cl)N: These are the substituents. (Cl) is a chlorine atom branching off one carbon, and (N) is an amino group branching off another.

The causality for this specific notation is to traverse the molecular graph, prioritizing rings and describing branches as they appear. This creates a compact and unique (when canonicalized) representation ideal for database indexing.

Caption: 2D structure of **5-Chloro-6-benzoxazamine**.

InChI: A Layered Approach to Uniqueness

The IUPAC International Chemical Identifier (InChI) was developed to be a non-proprietary, standardized, and unique signature for a chemical substance. Its layered format provides increasing levels of specificity.

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

- 1S: The version and type identifier, indicating a standard InChI.
- /C7H5ClN2O: The molecular formula layer. This is a primary check for consistency.
- /c8-4-1-6-7(2-5(4)9)11-3-10-6: The connectivity layer. This is the core of the identifier, describing how non-hydrogen atoms are connected. The numbers represent a canonical ordering of the atoms, and the hyphens indicate bonds. For example, 8-4 means the chlorine (atom 8) is bonded to carbon (atom 4).

- /h1-3H,9H2: The hydrogen layer. It specifies which atoms have mobile hydrogens attached. 1-3H indicates atoms 1, 2, and 3 each have one hydrogen, while 9H2 indicates atom 9 has two hydrogens (the amino group).

The InChIKey (NZEKGJATCKIJIN-UHFFFAOYSA-N) is a fixed-length, hashed version of the full InChI string. This format is not human-readable but is specifically designed for efficient and reliable web and database searches, preventing issues with character encoding or length.

The Importance of Precision: A Comparative Case Study

A common point of failure in research is the misidentification of isomers. A close structural relative of our topic compound is Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine). While the names are similar, their chemical structures and identifiers are distinct, leading to vastly different properties and biological activities. The precision of InChI and SMILES prevents such critical errors.

Table 3: Identifier Comparison of Structural Isomers

Feature	5-Chloro-6-benzoxazolamine	Zoxazolamine[3]
Structure	Amino group at position 6	Amino group at position 2
CAS Number	916791-64-5[4]	61-80-3[3]
SMILES	<chem>C1=C(C(=CC2=C1OC=N2)Cl)N[2]</chem>	<chem>C1=CC2=C(C=C1Cl)N=C(O2)N[3]</chem>

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N[2] | YGCODSQDUUUKIV-UHFFFAOYSA-N[3] |

5-Chloro-6-benzoxazolamine

img_A

Zoxazolamine (Isomer)

img_B

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Caption: Structural comparison of **5-Chloro-6-benzoxazamine** and Zoxazamine.

Part 3: Synthesis and Experimental Context

The theoretical identity of a molecule is only as valuable as its practical synthesis. A common and reliable method for producing **5-Chloro-6-benzoxazamine** is through the reduction of its nitro precursor. The choice of this method is driven by the availability of the starting material, 5-chloro-6-nitrobenzoxazole, and the high efficiency of catalytic hydrogenation for converting nitro groups to amines.

Experimental Protocol: Reduction of 5-chloro-6-nitrobenzoxazole[2]

This protocol is a self-validating system; successful conversion can be monitored by techniques like TLC and confirmed by characterization (NMR, MS) of the final product, which should match the known data for **5-Chloro-6-benzoxazamine**.

Step-by-Step Methodology:

- **Dissolution:** Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in a suitable solvent such as tetrahydrofuran (THF). The choice of THF is based on its ability to dissolve the starting material and its stability under hydrogenation conditions.
- **Catalyst Preparation:** Add a pre-washed transition metal catalyst. Raney nickel is commonly used due to its high activity and cost-effectiveness for this type of reduction.
- **Hydrogenation:** Place the mixture under a hydrogen atmosphere (approx. 50 psi) at room temperature. The reaction is typically complete within 1.5 to 2 hours. Progress can be monitored by observing the cessation of hydrogen uptake.
- **Workup:** Filter the reaction mixture to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.
- **Purification:** The crude product is purified by trituration with a non-polar solvent like heptane. This step is crucial to remove non-polar impurities, causing the desired polar amine product to precipitate. The solid is then cooled and collected by filtration.



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Caption: Workflow for the synthesis of **5-Chloro-6-benzoxazamine**.

Part 4: Relevance in Drug Discovery and Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6] The specific substitutions on **5-Chloro-6-benzoxazamine**—a halogen and an amino group—provide synthetic handles for further derivatization and modulate the molecule's electronic properties.

This compound and its analogues have been investigated for several therapeutic applications:

- **Anticancer Activity:** Studies have evaluated 5-chloro substituted benzoxazole derivatives against breast cancer cell lines, where the chloro- and amino-moieties were found to be important for biological activity.[2]
- **Anti-parasitic Research:** As part of open synthesis network projects, benzoxazole amides structurally related to this compound have been synthesized and tested. While showing poor activity against *Leishmania donovani*, some derivatives demonstrated moderate activity against various *Trypanosoma* species, the causative agents of Chagas disease and African sleeping sickness.[2]

Conclusion

The InChI and SMILES identifiers for **5-Chloro-6-benzoxazamine** are more than just lines of text; they are the cornerstone of its modern chemical identity. They provide a universal language that allows researchers to store, search, and share information about this molecule with absolute precision, preventing costly errors from isomeric confusion. A thorough understanding of how these identifiers are constructed and applied is an indispensable skill for any scientist or professional in the field of drug discovery and chemical research, ensuring that the molecule synthesized in the lab is faithfully represented in the vast landscape of digital chemical data.

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